molecular formula C17H25N3O2 B10761295 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1360862-63-0

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Cat. No.: B10761295
CAS No.: 1360862-63-0
M. Wt: 303.4 g/mol
InChI Key: SYOKIDBDQMKNDQ-UHFFFAOYSA-N
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Description

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile is a potent, selective, and orally bioavailable dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound has garnered significant attention due to its antihyperglycemic properties, making it a valuable candidate for the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile involves multiple steps. One of the key intermediates in the synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is then treated with 3-hydroxy-1-adamantylamine under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the compound prolongs the activity of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in improved glucose homeostasis and reduced blood sugar levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile stands out due to its excellent oral bioavailability and potent antihyperglycemic activity. Its unique structure, featuring the adamantyl group, contributes to its stability and selectivity as a DPP-IV inhibitor .

Properties

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870306
Record name 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360862-63-0, 274901-16-5
Record name 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1[3,7]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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